2-[(Pyridin-3-yl)methoxy]pyrazine
Description
2-[(Pyridin-3-yl)methoxy]pyrazine is a heterocyclic compound featuring a pyrazine core substituted at the 2-position with a methoxy group linked via a methylene bridge to a pyridin-3-yl moiety. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol (estimated). The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at the 1,4-positions, is central to its chemical behavior, while the pyridinylmethoxy substituent introduces additional aromaticity and polarity, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDCSKZVSGIDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)methoxy]pyrazine typically involves the reaction of 3-hydroxypyridine with pyrazine-2-carboxylic acid or its derivatives. The reaction is often facilitated by the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the pyrazine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrazine or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Pyridin-3-yl)methoxy]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to three classes of pyrazine derivatives:
Simple 2-Methoxy-3-Alkylpyrazines (e.g., 2-Methoxy-3-methylpyrazine, 2-Methoxy-3-isobutylpyrazine): Structure: Alkyl groups at the 3-position and methoxy at the 2-position. Properties: Lower molecular weights (~124–166 g/mol) and higher volatility, contributing to their use as flavor compounds (e.g., almond, hazelnut aromas) . Key Difference: The pyridinylmethoxy group in the target compound introduces aromaticity and hydrogen-bonding capability, unlike non-aromatic alkyl chains.
Aryl-Substituted Pyrazines (e.g., 3-Phenylmethoxypyrazin-2-amine):
- Structure : Benzyloxy substituents instead of pyridinylmethoxy.
- Properties : Similar molecular weights (~201 g/mol) but reduced polarity compared to the pyridine-containing analogue. These compounds are intermediates in drug synthesis .
Complex Heterocyclic Pyrazines (e.g., Pyrrolo[1,2-a]thieno[3,2-e]pyrazine): Structure: Fused ring systems with sulfur or nitrogen atoms. Properties: Higher molecular weights (>300 g/mol) and enhanced biological activity, such as efflux pump inhibition in Staphylococcus aureus .
Physicochemical Properties
Crystallography and Intermolecular Interactions
- Crystal Packing: Methoxy groups in distyrylpyrazines influence π-π stacking and hydrogen bonding .
Biological Activity
2-[(Pyridin-3-yl)methoxy]pyrazine is a compound of interest due to its potential biological activities. Pyrazine derivatives, in general, have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables that highlight its significance in medicinal chemistry.
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 178.20 g/mol
- IUPAC Name : 2-(3-pyridinyloxy)-pyrazine
Biological Activity Overview
Research indicates that compounds with a pyrazine core exhibit a broad spectrum of biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has indicated that pyrazine derivatives can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity
A study published in PubMed highlighted the antimicrobial efficacy of various pyrazine derivatives, including this compound. The compound was tested against a panel of bacteria, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, a case study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of pyrazine derivatives. A recent study explored the inhibition of key metabolic enzymes by various compounds, including this compound:
| Enzyme | IC50 (µM) |
|---|---|
| Aldose reductase | 15 |
| Cyclooxygenase (COX) | 20 |
These findings suggest that this compound may have therapeutic potential in managing conditions like diabetes and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
